(2-Chloro-1-phenylethyl)benzene
Description
(2-Chloro-1-phenylethyl)benzene (CAS: 4541-89-3), with the molecular formula C₁₄H₁₁Cl and a molecular weight of 214.69 g/mol, is a chloro-substituted aromatic compound featuring a phenylethyl backbone with a chlorine atom at the β-position of the ethyl chain. Structurally, it consists of two benzene rings connected via a chloroethyl bridge, rendering it a versatile intermediate in organic synthesis and coordination chemistry. Key physical properties such as boiling point, density, and melting point remain unreported in the available literature .
The compound is synthesized via methods like radical-mediated chlorination or catalytic cross-coupling reactions. Notably, Kamigata et al. (1988) achieved a 94% yield using a palladium-catalyzed approach, while Takeda et al. (1999) reported an 86% yield through a multi-step process involving Heck coupling . These high yields highlight its synthetic accessibility compared to analogous chloroaromatics. Applications include its use in constructing metal-organic frameworks (e.g., Rana et al., 2013) and as a precursor for functionalized styrenes .
Properties
Molecular Formula |
C14H13Cl |
|---|---|
Molecular Weight |
216.70 g/mol |
IUPAC Name |
(2-chloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Cl/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
VSLJKXDXVIJAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Stability
- The β-chloroethyl group in this compound enhances susceptibility to nucleophilic substitution (SN2) and elimination reactions compared to α-chloro isomers. This contrasts with chlorostyrene, where the chlorine's proximity to the vinyl group promotes electrophilic addition .
- Benzene’s ESD studies under electron impact (10–950 eV) reveal that lighter fragments (e.g., H⁺, C₂H₂⁻) desorb preferentially due to dipole dissociation (DD) mechanisms . For This compound , the bulky structure likely reduces fragmentation efficiency, though experimental data is lacking.
Electronic and Surface Interactions
- Benzene adsorbed on Pt substrates shows suppressed parent cation (C₆H₆⁺) desorption due to image charge effects and secondary electron neutralization .
- Comparative studies on pyrimidine suggest that buffer layers (e.g., argon) mitigate metal substrate effects, which could improve ion yields for chloroaromatics in ESD experiments .
Q & A
Q. What are the optimal synthetic routes for (2-Chloro-1-phenylethyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves the Friedel-Crafts alkylation of benzene with 1-chloro-2-phenylethane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
-
Solvent selection : Dichloromethane or nitrobenzene (polar aprotic solvents) enhance electrophilic reactivity .
-
Temperature : Reactions are typically conducted at 0–5°C to minimize side products like polysubstituted derivatives .
-
Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity. Yield optimization requires stoichiometric control of the catalyst (1.2–1.5 equivalents) .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0–5 | 78 | 92 |
| FeCl₃ | Toluene | 25 | 65 | 85 |
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for a doublet of doublets at δ 3.8–4.2 ppm (CH₂Cl group) and aromatic protons at δ 7.2–7.5 ppm (C₆H₅). Coupling constants (J = 6–8 Hz) confirm vicinal protons .
- IR : Absorbance at 550–600 cm⁻¹ (C-Cl stretch) and 1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : Molecular ion peak at m/z 196 (C₁₄H₁₃Cl⁺) with fragments at m/z 91 (benzyl ion) and 77 (phenyl ion) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile chloroalkane byproducts (e.g., HCl gas) .
- PPE : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
- Waste disposal : Neutralize residual AlCl₃ with 10% HCl before aqueous disposal to avoid exothermic reactions .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution on the aromatic ring.
- Key parameters : Electron-donating groups (e.g., -CH₂Cl) direct substitution to the meta position due to inductive effects.
- Software tools : Gaussian or ORCA for energy minimization; visualization via GaussView .
- Validation : Compare computed NMR chemical shifts (<2 ppm deviation) with experimental data .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Iterative analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm for aliphatic protons) .
- Cross-validation : Compare IR and Raman spectra to distinguish C-Cl stretches from solvent artifacts .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation when spectral data conflict .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric effects : The bulky phenyl group slows oxidative addition in Suzuki-Miyaura reactions; use Pd(PPh₃)₄ with high-dielectric solvents (DMF) to enhance catalyst turnover .
- Electronic effects : Electron-withdrawing Cl activates the benzylic position for nucleophilic substitution but deactivates the ring toward electrophiles.
- Kinetic studies : Monitor reaction progress via GC-MS to optimize ligand-catalyst ratios .
Data Contradiction & Quality Control
Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?
- Methodological Answer :
- Purification : Recrystallize from ethanol/water (1:3) to remove impurities (e.g., unreacted benzene derivatives) .
- DSC analysis : Differential Scanning Calorimetry detects polymorphic forms, which may explain deviations >5°C .
- Literature cross-check : Compare data with PubChem and CAS Common Chemistry entries to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
